molecular formula C8H15NO2 B555394 l-alpha-Cyclohexylglycine CAS No. 14328-51-9

l-alpha-Cyclohexylglycine

Cat. No.: B555394
CAS No.: 14328-51-9
M. Wt: 157.21 g/mol
InChI Key: WAMWSIDTKSNDCU-ZETCQYMHSA-N
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Description

Cyclohexylglycyl is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This modification imparts distinct characteristics to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylglycyl can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with glycine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of cyclohexylglycyl often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Industrial production may also involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylglycyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylglycine oxides, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

Cyclohexylglycyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound in studies of amino acid behavior and interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cyclohexylglycyl exerts its effects involves interactions with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, making it a compound of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexylglycyl is unique due to its specific structural modification, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353118
Record name l-alpha-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-51-9
Record name (αS)-α-Aminocyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14328-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylglycine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-alpha-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLGLYCINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Q5O5615E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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